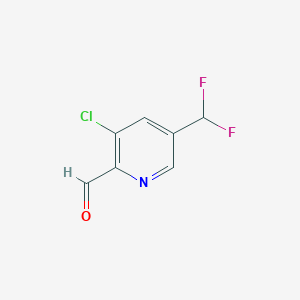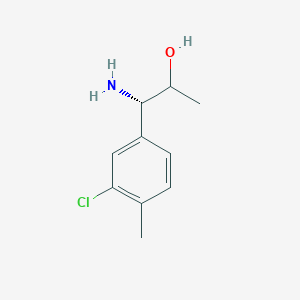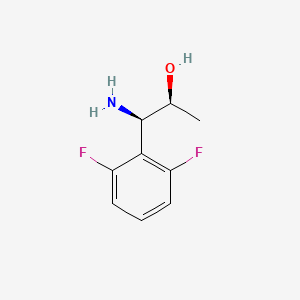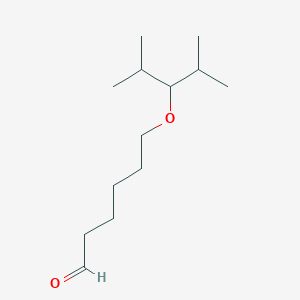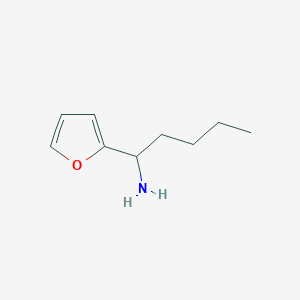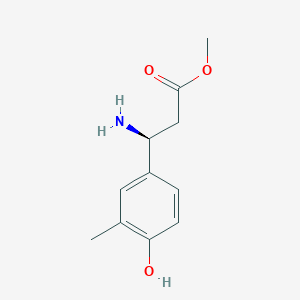
Methyl (3S)-3-amino-3-(4-hydroxy-3-methylphenyl)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (3S)-3-amino-3-(4-hydroxy-3-methylphenyl)propanoate is an organic compound with significant interest in various scientific fields It is characterized by its unique structure, which includes an amino group, a hydroxyl group, and a methyl group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl (3S)-3-amino-3-(4-hydroxy-3-methylphenyl)propanoate typically involves the esterification of the corresponding carboxylic acid. One common method includes the reaction of (3S)-3-amino-3-(4-hydroxy-3-methylphenyl)propanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods: In an industrial setting, the production of this compound may involve more efficient and scalable methods. Continuous flow reactors and the use of immobilized catalysts can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free reactions and renewable catalysts, is becoming increasingly popular in industrial synthesis.
Chemical Reactions Analysis
Types of Reactions: Methyl (3S)-3-amino-3-(4-hydroxy-3-methylphenyl)propanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form an amine.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products:
Oxidation: Formation of 4-hydroxy-3-methylbenzaldehyde.
Reduction: Formation of 3-amino-3-(4-hydroxy-3-methylphenyl)propan-1-ol.
Substitution: Formation of 3-amino-3-(4-chloro-3-methylphenyl)propanoate.
Scientific Research Applications
Methyl (3S)-3-amino-3-(4-hydroxy-3-methylphenyl)propanoate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential role in biochemical pathways and as a ligand in enzyme studies.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and neuroprotective effects.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of Methyl (3S)-3-amino-3-(4-hydroxy-3-methylphenyl)propanoate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, depending on its structure and functional groups. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can modulate signaling pathways by interacting with receptors or other proteins involved in cellular communication.
Comparison with Similar Compounds
Methyl 3-(4-hydroxy-3-methylphenyl)propanoate: Lacks the amino group, making it less versatile in certain reactions.
3-Amino-3-(4-hydroxy-3-methylphenyl)propanoic acid: The carboxylic acid form, which is more reactive in esterification reactions.
4-Hydroxy-3-methylbenzaldehyde: An oxidation product with different chemical properties.
Uniqueness: Methyl (3S)-3-amino-3-(4-hydroxy-3-methylphenyl)propanoate is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions. Its structure provides versatility in synthetic applications and potential biological activity, making it a valuable compound in various research fields.
Properties
Molecular Formula |
C11H15NO3 |
|---|---|
Molecular Weight |
209.24 g/mol |
IUPAC Name |
methyl (3S)-3-amino-3-(4-hydroxy-3-methylphenyl)propanoate |
InChI |
InChI=1S/C11H15NO3/c1-7-5-8(3-4-10(7)13)9(12)6-11(14)15-2/h3-5,9,13H,6,12H2,1-2H3/t9-/m0/s1 |
InChI Key |
JKZRFVPJVAETRX-VIFPVBQESA-N |
Isomeric SMILES |
CC1=C(C=CC(=C1)[C@H](CC(=O)OC)N)O |
Canonical SMILES |
CC1=C(C=CC(=C1)C(CC(=O)OC)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Tert-butyl 4-(6-bromo-1H-pyrrolo[3,2-B]pyridin-3-YL)-3,6-dihydropyridine-1(2H)-carboxylate](/img/structure/B13045487.png)
![3-(Chloromethyl)-1-trityl-1H-pyrazolo[4,3-C]pyridine](/img/structure/B13045495.png)

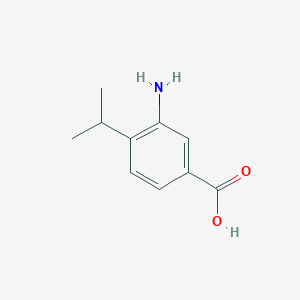
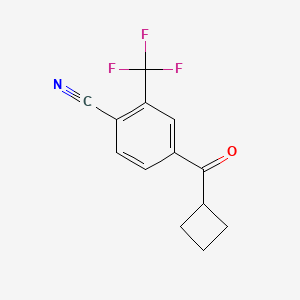
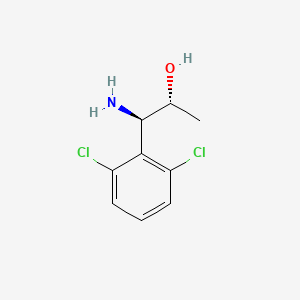
![Methyl 2-(6-bromo-8-fluoro-3-oxo-[1,2,4]triazolo[4,3-A]pyridin-2(3H)-YL)acetate](/img/structure/B13045530.png)
